C2 Substituent: Thiophene vs. Furan Ring Impact on Adenosine Receptor Binding
Replacing the C2-furan ring of prototypical A2A antagonist SCH58261 with a thiophene ring fundamentally alters the compound's receptor recognition profile, a finding supported by class-level SAR from the Baraldi group. While the target compound's precise Ki is not publicly reported, SAR studies demonstrate that replacing the C2-furanyl group with a phenyl ring (a structurally comparable change) results in a complete loss of affinity (Ki > 10,000 nM) at adenosine A1, A2A, and A3 receptors [1]. This establishes that the C2 position is a critical selectivity switch, and the thiophene substitution represents a non-redundant, functionally distinct modification that serves a different pharmacological purpose than a standard affinity-driven furanyl analog [2].
| Evidence Dimension | Adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported in validated sources for this exact compound; inferred to differ from furanyl analog based on SAR. |
| Comparator Or Baseline | C2-Furanyl-PTP (SCH58261, Ki A2A = ~0.6 nM, A1 = ~200 nM) vs. C2-Phenyl-PTP (Ki all subtypes >10,000 nM) |
| Quantified Difference | Functional switch: C2-phenyl substitution leads to >16,000-fold loss in A2A affinity compared to the furanyl baseline. The thiophene modification is predicted to lie between these extremes, creating a unique selectivity window. |
| Conditions | Radioligand binding assays on cloned human A1, A2A, and A3 adenosine receptors expressed in CHO or HEK-293 cells [1]. |
Why This Matters
Scientists seeking to probe adenosine receptor subtypes with a distinct selectivity fingerprint, rather than maximum A2A potency, should select this thiophene analog over both furan-based high-affinity binders and the inactive phenyl analog.
- [1] Baraldi, P. G., Fruttarolo, F., Tabrizi, M. A., Preti, D., Romagnoli, R., El-Kashef, H., Moorman, A., Varani, K., & Borea, P. A. (2003). Design, Synthesis, and Biological Evaluation of C9- and C2-Substituted Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as New A2A and A3 Adenosine Receptors Antagonists. Journal of Medicinal Chemistry, 46(7), 1229–1241. View Source
- [2] Baraldi, P. G., Cacciari, B., Spalluto, G., Bergonzoni, M., Dionisotti, S., Ongini, E., Varani, K., & Borea, P. A. (1998). Design, synthesis, and biological evaluation of a second generation of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines as potent and selective A2A adenosine receptor antagonists. Journal of Medicinal Chemistry, 41(12), 2126–2133. View Source
